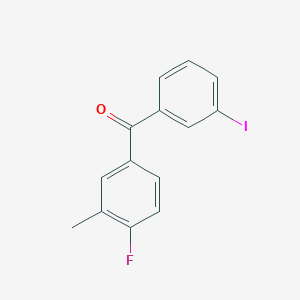

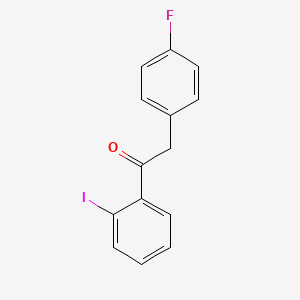

2-(4-Fluorophenyl)-2'-iodoacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

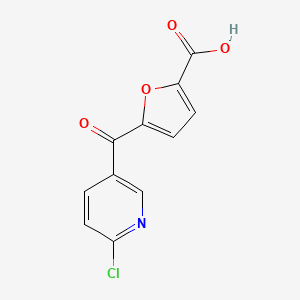

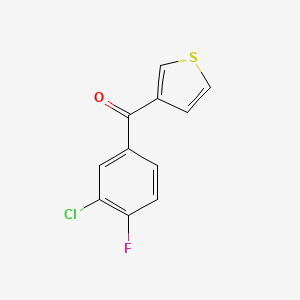

Descripción general

Descripción

Compounds with a structure similar to “2-(4-Fluorophenyl)-2’-iodoacetophenone” often belong to a class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds often involves a ‘green protocol’, which is an environmentally friendly method of synthesis . This typically involves the use of less harmful reagents and solvents, and aims to reduce waste and energy consumption .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . This allows for the determination of the precise arrangement of atoms within the molecule .Chemical Reactions Analysis

The chemical reactivity of similar compounds can be predicted using various molecular descriptors . These descriptors can provide insight into the potential chemical reactions that the compound may undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using a variety of techniques. Other properties, such as the melting point, can also be determined .Aplicaciones Científicas De Investigación

Biological Baeyer–Villiger Oxidation

A study by Moonen, Rietjens, and van Berkel (2001) explored the biological Baeyer–Villiger oxidation of acetophenones, including fluorinated variants, using 19F nuclear magnetic resonance (NMR). This oxidation process, facilitated by whole cells of Pseudomonas fluorescens ACB or purified 4′-hydroxyacetophenone monooxygenase (HAPMO), converts fluorinated acetophenones to fluorophenyl acetates. These acetates serve as valuable synthons for the production of industrially relevant chemicals, highlighting a potential application of 2-(4-Fluorophenyl)-2'-iodoacetophenone in biocatalysis and green chemistry (Moonen, Rietjens, & van Berkel, 2001).

Molecular Structure and Spectroscopic Analysis

Najiya et al. (2014) synthesized a compound by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde, which is structurally similar to this compound. Their research provided insights into the molecular structure, vibrational wavenumbers, and electronic properties through FT-IR, NBO analysis, HOMO and LUMO, and MEP analysis. Such detailed spectroscopic and structural analyses are crucial in understanding the physicochemical properties and potential applications of fluorinated acetophenones in material science and molecular electronics (Najiya et al., 2014).

Electrochemical Conversion Methods

Ikeda (1990) developed an electrochemical method for converting 4-haloacetophenones, including 4-fluoroacetophenone, to 1-(4-halophenyl)ethanols using a catalytic amount of Sb(III). This method offers a convenient pathway for synthesizing alcohol derivatives of fluorinated acetophenones, which could be of interest in the development of new pharmaceuticals or organic synthesis intermediates (Ikeda, 1990).

Optical Properties and Fluorophore Development

Park et al. (2015) reported an efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization, involving compounds similar to this compound. The synthesized fluorophores exhibit unique and desirable optical properties, suggesting potential applications as fluorescent probes in biomedical imaging and diagnostic assays (Park et al., 2015).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its targets through electrophilic substitution, a common reaction for compounds with an aromatic nature . This interaction could result in changes to the target’s function, potentially leading to the observed biological activities.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds.

Pharmacokinetics

A study on similar compounds suggests that they exhibit nonlinear oral pharmacokinetics . This could impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that 2-(4-fluorophenyl)-2’-iodoacetophenone may also have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the safety data sheet for a similar compound, 4-Fluorobenzylamine, suggests that it should be stored in a well-ventilated place, kept cool, and stored in a corrosive-resistant container with a resistant inner liner . These precautions help maintain the compound’s stability and efficacy.

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-1-(2-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c15-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAFMGVCUWKAON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642350 |

Source

|

| Record name | 2-(4-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-83-3 |

Source

|

| Record name | Ethanone, 2-(4-fluorophenyl)-1-(2-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.